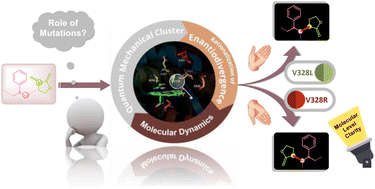Role of mutations in a chemoenzymatic enantiodivergent C(sp3)–H insertion: exploring the mechanism and origin of stereoselectivity†
Chemical Science Pub Date: 2023-07-25 DOI: 10.1039/D3SC02788K
Abstract
New-to-nature enzymes have emerged as powerful catalysts in recent years for streamlining various stereoselective organic transformations. While synthetic strategies employing engineered enzymes have witnessed proliferating success, there is limited clarity on the mechanistic front and more so when considering molecular-level insights into the role of selected mutations, dramatically escalating catalytic competency and selectivity. We have investigated the mechanism and correlation between mutations and exquisite stereoselectivity of a lactone carbene insertion into the C(sp3)–H bond of substituted aniline, catalyzed by two mutants of a cytochrome P450 variant, “P411” (engineered through directed evolution) in which the axial cysteine has been mutated to serine, utilizing various computational tools. The pivotal role of S264 and L/R328 mutations in the active site has been delineated computationally using two cluster models, thus rationalizing the enantiodivergence. This report provides much-needed insights into the origin of enantiodivergence, furnishing a mechanistic framework for understanding the anchoring effects of H-bond donor residues with the lactone ring. This study is expected to have important implications in the rational design of stereodivergent enzymes and toward successful in silico enzyme designing.


Recommended Literature
- [1] Contents and Chemical Biology
- [2] A potent free fatty acid receptor 1 agonist with a glucose-dependent antihyperglycemic effect†
- [3] Front cover
- [4] Core–shell microcapsules: biofabrication and potential applications in tissue engineering and regenerative medicine
- [5] Life cycle energy and greenhouse gas analysis for agave-derived bioethanol
- [6] Self-assembly of novel trimers using dipyrromethene ligands
- [7] Effects of molecular weight fractionated humic acid on the transport and retention of quantum dots in porous media†
- [8] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†
- [9] Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers
- [10] Effect of magnetic gamma-iron oxide nanoparticles on the efficiency of dye-sensitized solar cells










